
3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Studies and Chemical Analysis
- Vibrational Spectroscopic Studies : Compounds similar to the one mentioned, like 6-methylquinazoline-2,4-dione derivatives, have been prepared and analyzed using FT-IR and FT-Raman spectroscopy. These studies provide detailed insights into the vibrational wavenumbers, hyperpolarizability, infrared intensities, and Raman activities of such compounds. These analyses contribute to understanding the chemical structure and potential reactivity of these compounds, which is essential for developing new materials or drugs (Sebastian et al., 2015).
Biological Activity and Antitumor Activity
- Novel Bioactive Product Analogs : The creation of novel bioactive 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, inspired by natural products containing a 1,2,4-oxadiazole ring, demonstrates significant antitumor activity. This suggests potential applications in cancer therapy and drug development (Maftei et al., 2013).
Chemical Synthesis and Catalysis
- Efficient Synthesis Using CO2 : Research has demonstrated the efficient transformation of CO2 into quinazoline-2,4(1H,3H)-diones using ionic liquids as a dual solvent-catalyst at atmospheric pressure. This method represents a green chemistry approach to synthesizing valuable chemicals from CO2, contributing to sustainable chemical practices (Lu et al., 2014).
Receptor Binding and Antagonist Activity
- Gly/NMDA and AMPA Receptor Antagonists : Studies on 3-hydroxy-quinazoline-2,4-dione derivatives have revealed their utility as scaffolds for developing selective Gly/NMDA and AMPA receptor antagonists. This research opens pathways for the design of new therapeutic agents targeting these receptors, which are critical in neurological processes (Colotta et al., 2004).
Green Chemistry and Sustainable Practices
- Catalytic Synthesis in Green Conditions : The development of methodologies for synthesizing complex heterocyclic compounds, such as 3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives using cerium oxide nanoparticles as catalysts in water, exemplifies the application of green chemistry principles in synthetic organic chemistry. Such approaches reduce environmental impact and enhance the sustainability of chemical manufacturing processes (Gharib et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-propyl-2,4(1H,3H)-quinazolinedione with p-tolyl hydrazine and formaldehyde to form 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." "Starting Materials": [ { "name": "3-propyl-2,4(1H,3H)-quinazolinedione", "amount": "1 equivalent" }, { "name": "p-tolyl hydrazine", "amount": "1.2 equivalents" }, { "name": "formaldehyde", "amount": "1.5 equivalents" }, { "name": "acetic acid", "amount": "catalytic" }, { "name": "ethanol", "amount": "solvent" } ], "Reaction": [ { "step": "Dissolve 3-propyl-2,4(1H,3H)-quinazolinedione in ethanol." }, { "step": "Add p-tolyl hydrazine and acetic acid to the solution." }, { "step": "Heat the mixture to reflux for 2 hours." }, { "step": "Add formaldehyde to the reaction mixture and continue refluxing for an additional 4 hours." }, { "step": "Cool the reaction mixture and filter the solid product." }, { "step": "Wash the solid product with ethanol and dry under vacuum to obtain 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." } ] } | |
CAS-Nummer |
2320725-82-2 |
Molekularformel |
C21H20N4O3 |
Molekulargewicht |
376.416 |
IUPAC-Name |
1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H20N4O3/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
OWGUVZIFKWYKGK-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



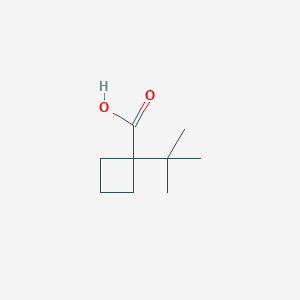

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
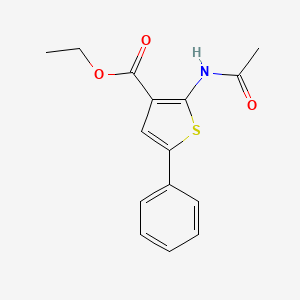
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)
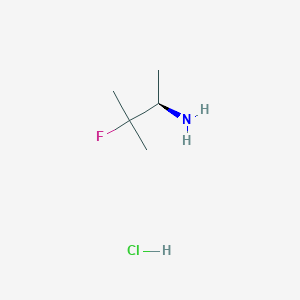
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

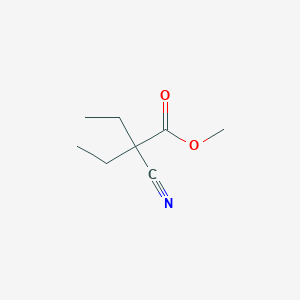
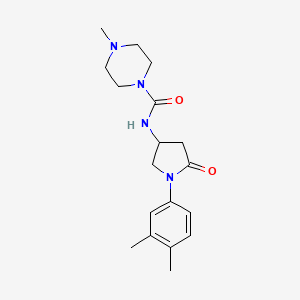
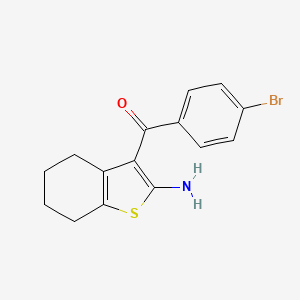
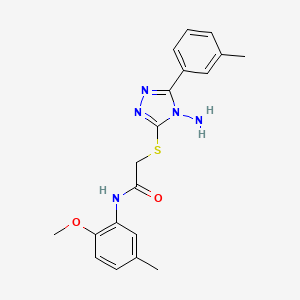
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)